3-Fluoro-4-(trifluorometoxí)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

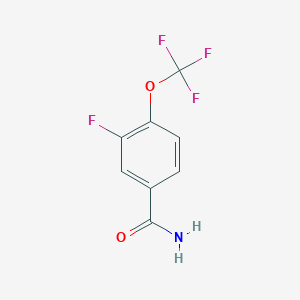

3-Fluoro-4-(trifluoromethoxy)benzamide: is an organic compound with the molecular formula C8H5F4NO2. It is characterized by the presence of a fluorine atom at the third position and a trifluoromethoxy group at the fourth position on the benzene ring, along with an amide functional group.

Aplicaciones Científicas De Investigación

Chemistry: 3-Fluoro-4-(trifluoromethoxy)benzamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine and trifluoromethoxy groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, 3-Fluoro-4-(trifluoromethoxy)benzamide is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzamide typically involves the following steps:

Formation of 4-(trifluoromethoxy)benzyl alcohol: This can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The amide group can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Electrophilic Fluorination: Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.

Amidation: Ammonia or amine derivatives are used for the amidation reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzamides .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

- 4-(Trifluoromethoxy)benzamide

- 3-Fluoro-4-methoxybenzamide

- 3-Fluoro-4-(trifluoromethyl)benzamide

Comparison: 3-Fluoro-4-(trifluoromethoxy)benzamide is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced metabolic stability, bioavailability, and binding affinity to molecular targets .

Actividad Biológica

3-Fluoro-4-(trifluoromethoxy)benzamide is an organic compound that has garnered attention in pharmacological research due to its unique structural features and biological activities. This compound, characterized by a fluorine atom and a trifluoromethoxy group attached to a benzamide structure, exhibits significant lipophilicity and potential therapeutic applications.

- Molecular Formula : C10H6F4N1O1

- Molecular Weight : Approximately 207.13 g/mol

- Structural Features :

- Fluorine atom at the 3-position of the benzene ring.

- Trifluoromethoxy group at the 4-position, enhancing lipophilicity and biological activity.

The trifluoromethoxy group significantly influences the compound's interaction with biological targets. Studies indicate that compounds with trifluoromethyl groups often demonstrate enhanced potency and selectivity towards various biological receptors. For example, related compounds have shown effectiveness as antagonists for specific receptors involved in pain and inflammation management.

Pharmacological Relevance

-

Antagonistic Properties :

- Compounds similar to 3-Fluoro-4-(trifluoromethoxy)benzamide have been documented to act as antagonists for certain receptors, indicating potential applications in treating conditions like pain or inflammation.

-

Antimicrobial Activity :

- Research has highlighted the antibacterial properties of benzamide derivatives, including those with trifluoromethyl substitutions. These compounds have shown effectiveness against drug-resistant strains of bacteria such as Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) indicating potent activity .

- Antimalarial Activity :

Synthesis Methods

Several synthetic routes have been developed for producing 3-Fluoro-4-(trifluoromethoxy)benzamide, allowing for control over regioselectivity and yield. Common methods include:

- Nucleophilic Aromatic Substitution (SNAr) : This method involves the reaction of a suitable precursor with nucleophiles to introduce the trifluoromethoxy group effectively.

- Hydrolysis Reactions : Following initial synthesis, hydrolysis can be employed to refine the product .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to 3-Fluoro-4-(trifluoromethoxy)benzamide:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzamide | Contains a trifluoromethyl group | Different biological activity profiles |

| 2-Fluoro-5-(trifluoromethoxy)benzamide | Fluorine at position 2 | Variations in reactivity due to regioselectivity |

| 3-Fluoro-2-(trifluoromethoxy)benzamide | Fluorine at position 3 | Changes in electronic properties |

| 4-Fluoro-2-(trifluoromethyl)benzamide | Trifluoromethyl group at position 2 | Different interactions due to steric hindrance |

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzamide derivatives against multidrug-resistant N. gonorrhoeae. The results demonstrated that compounds containing the trifluoromethoxy group exhibited enhanced activity compared to their non-fluorinated counterparts, highlighting the importance of fluorination in developing new antimicrobial agents .

Case Study: Antimalarial Activity

In another significant study focusing on malaria treatment, researchers optimized a series of benzamides, including those similar to 3-Fluoro-4-(trifluoromethoxy)benzamide. The optimized compounds showed promising results in inhibiting P. falciparum, suggesting potential therapeutic applications in malaria management .

Propiedades

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSQMAHZQPJUOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.